molecular formula C10H14N2O3 B1381585 (2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid CAS No. 1604394-29-7

(2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid

Cat. No. B1381585
CAS RN: 1604394-29-7
M. Wt: 210.23 g/mol
InChI Key: DHNPPMMKDJGFPK-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid” is a complex organic compound. It contains a carboxylic acid group (-COOH), an amide group (CONH2), a cyclopentyl group (a 5-membered carbon ring), and a nitrile group (-CN). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carboxylic acid, amide, cyclopentyl, and nitrile groups would all contribute to its overall structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer potential reactions based on its functional groups. For instance, the carboxylic acid group could undergo reactions such as esterification . The amide group could participate in hydrolysis reactions, and the nitrile group could undergo reactions such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid and amide groups could make it somewhat soluble in polar solvents .

Scientific Research Applications

Peptide Synthesis

The compound is utilized in peptide synthesis, particularly for the formation of β-amino acids. Peptides containing β-amino acids are of significant interest due to their lower rate of metabolic degradation, making them valuable in pharmaceutical applications .

Homologation Reactions

It serves as a precursor in homologation reactions, such as the Arndt-Eistert Synthesis. This process is essential for the formation of homologated carboxylic acids or their derivatives, which are pivotal in various synthetic organic chemistry applications .

Pharmaceutical Research

In pharmaceutical research, this compound is used to develop new drugs with improved stability and efficacy. Its role in synthesizing β-amino acids contributes to the creation of more stable peptide-based drugs .

Material Science

This acid is instrumental in the synthesis and characterization of monoisomeric phthalocyanines and phthalocyanine-fullerene dyads. These compounds are crucial in developing materials for electronic devices, such as organic semiconductors .

Organic Synthesis

As an intermediate in organic synthesis, it is involved in the preparation of various organic compounds. Its reactivity with nucleophiles makes it a versatile building block for constructing complex molecules .

Catalysis

The compound can act as a ligand for catalysts in asymmetric synthesis. Its unique structure allows for the development of catalysts that can promote reactions with high enantioselectivity, which is vital for producing chiral drugs .

Mechanism of Action

The mechanism of action would depend on the context in which this compound is used. For example, if it’s used as a drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. Proper safety measures should always be taken when handling chemical substances .

Future Directions

The future directions for research on this compound could involve exploring its potential applications, studying its reactivity with various reagents, or investigating its biological activity .

properties

IUPAC Name

(2R)-2-[(1-cyanocyclopentanecarbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-7(8(13)14)12-9(15)10(6-11)4-2-3-5-10/h7H,2-5H2,1H3,(H,12,15)(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNPPMMKDJGFPK-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1(CCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)C1(CCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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